Diphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

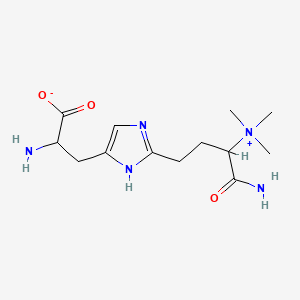

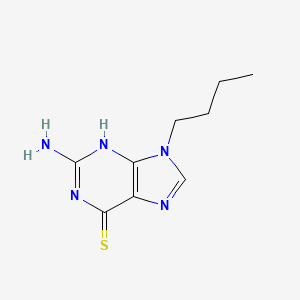

Diphthamide is a unique post-translationally modified histidine amino acid found in archaeal and eukaryotic elongation factor 2 (eEF-2). This compound is named after the diphtheria toxin produced by the bacterium Corynebacterium diphtheriae, which specifically targets this compound. Besides this toxin, this compound is also targeted by exotoxin A from Pseudomonas aeruginosa .

準備方法

Synthetic Routes and Reaction Conditions: Diphthamide is biosynthesized from histidine and S-adenosyl methionine (SAM). The synthesis involves three main steps:

- Transfer of a 3-amino-3-carboxylpropyl group from SAM.

- Transfer of three methyl groups from SAM to form diphtine.

- Amidation to synthesize this compound .

Industrial Production Methods: In eukaryotes, the biosynthetic pathway involves a total of seven genes (Dph1-7). The amidation step in yeast requires the DPH6 gene, identified through mining the DPH1-DPH5 interaction network .

化学反応の分析

Types of Reactions: Diphthamide undergoes several types of chemical reactions, including:

Amidation: The final step in its biosynthesis.

ADP-ribosylation: Catalyzed by diphtheria toxin, leading to the inactivation of eEF-2.

Common Reagents and Conditions:

S-adenosyl methionine (SAM): Used in the transfer of amino and methyl groups.

Major Products:

Diphtine: An intermediate in the biosynthesis of this compound.

ADP-ribosylated eEF-2: Formed during the action of diphtheria toxin.

科学的研究の応用

Diphthamide plays a crucial role in ensuring translation fidelity in cells. Its presence or absence affects various cellular pathways, including NF-κB and death receptor pathways . Research applications include:

Chemistry: Studying the biosynthesis and modification of amino acids.

Biology: Understanding the role of post-translational modifications in protein function.

Medicine: Investigating the mechanisms of bacterial toxins and developing targeted therapies.

作用機序

Diphthamide exerts its effects by being the target of diphtheria toxin, which ADP-ribosylates the compound, leading to the inactivation of eEF-2. This inactivation blocks protein synthesis by inhibiting the translocation step during translation . The molecular targets involved include elongation factor 2 and the pathways associated with protein synthesis .

類似化合物との比較

Diphthamide is unique due to its specific modification and role in eEF-2. Similar compounds include other modified amino acids such as:

Diphtine: An intermediate in this compound biosynthesis.

Histidine derivatives: Compounds containing modifications similar to those in this compound.

特性

CAS番号 |

75645-22-6 |

|---|---|

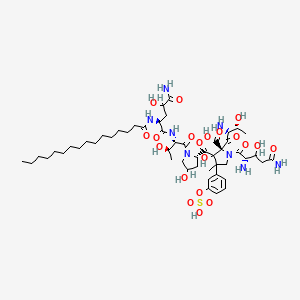

分子式 |

C13H24N5O3+ |

分子量 |

298.36 g/mol |

IUPAC名 |

(2S)-3-[2-[4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1H-imidazol-5-yl]-2-azaniumylpropanoate |

InChI |

InChI=1S/C13H23N5O3/c1-18(2,3)10(12(15)19)4-5-11-16-7-8(17-11)6-9(14)13(20)21/h7,9-10H,4-6,14H2,1-3H3,(H3-,15,16,17,19,20,21)/p+1/t9-,10?/m0/s1 |

InChIキー |

FOOBQHKMWYGHCE-RGURZIINSA-O |

SMILES |

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])N)C(=O)N |

異性体SMILES |

C[N+](C)(C)C(CCC1=NC=C(N1)C[C@@H](C(=O)[O-])[NH3+])C(=O)N |

正規SMILES |

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])[NH3+])C(=O)N |

同義語 |

2-(3-carboxyamido-3-(trimethylammonio)propyl)histidine diphthamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-[4-(dimethylamino)-6-[[10-(dimethylamino)-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-oxacyclohexadec-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1230818.png)

![(2R,3S,4R,5R,6S)-2-{4-[4-(3,5-dimethoxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1230820.png)

![(4R)-6-[2-[(1S,2S,6R,8aR)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1230822.png)

![2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide](/img/structure/B1230823.png)

![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxo-2-pyrrolo[3,4-c]pyridinyl)propanamide](/img/structure/B1230826.png)

![4-[[[(1-Ethyl-2-oxo-6-benzo[cd]indolyl)amino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1230827.png)